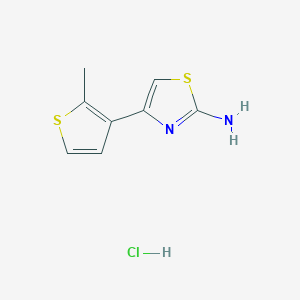

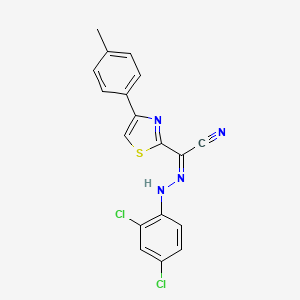

![molecular formula C19H21N3O B2717727 N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide CAS No. 915927-30-9](/img/structure/B2717727.png)

N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide” is a complex organic molecule that contains a benzimidazole ring, which is a fused benzene and imidazole ring system . The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry, known for its diverse pharmacological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzimidazoles are typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The presence of an acetamide group suggests a possible reaction with acetic acid or its derivatives.Molecular Structure Analysis

The benzimidazole ring system is a bicyclic heteroaromatic compound, consisting of the fusion of benzene and imidazole rings . The presence of various substituents like the methyl group and acetamide group will likely influence the compound’s overall structure and properties.Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the aromatic ring . The acetamide group can participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally stable compounds. They are slightly soluble in water and more soluble in organic solvents .Applications De Recherche Scientifique

Molecular Structure and Conformation

The study of molecular conformation involves analyzing the relative orientation of various planar fragments within a compound. For instance, research on compounds similar to N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide, such as Nbenzyl-2-(2-nitroimidazol-1-yl)acetamide, reveals insights into their molecular conformation. The analysis includes examining the dihedral angles between different groups within the molecule, contributing to understanding its three-dimensional structure and how it might interact with other molecules (Soares-Sobrinho et al., 2018).

Chemical Reactions and Synthesis

Research into the chemical reactions of benzimidazole derivatives, including those related to N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide, has led to the synthesis of various novel compounds. Studies have explored reactions such as the synthesis of Pyrimido[1,2‐a]benzimidazoles, offering insights into the methodologies for creating derivatives with potential applications in medicinal chemistry and material science (Troxler & Weber, 1974).

Photochemical Applications

The investigation of benzothiazolinone acetamide analogs, which share a structural resemblance to N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide, has shown their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and promising free energy of electron injection, making them suitable for photovoltaic applications. Such studies not only contribute to the development of efficient solar cells but also highlight the diverse applications of benzimidazole derivatives in renewable energy technologies (Mary et al., 2020).

Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in structure to N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide, has revealed their significant antioxidant activity. The study of their coordination complexes with metals like Co(II) and Cu(II) demonstrates the effect of hydrogen bonding on self-assembly processes and their potential antioxidant properties. This line of research opens up new avenues for the use of benzimidazole derivatives in combating oxidative stress-related diseases (Chkirate et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-8-4-5-9-16(14)12-22-18-11-7-6-10-17(18)20-19(22)13-21(3)15(2)23/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJDYGKVDLKPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

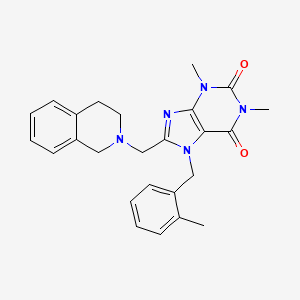

![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

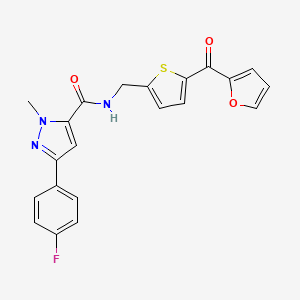

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)

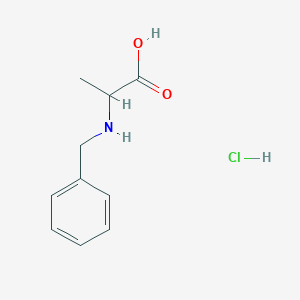

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)

![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)

![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)